molecular formula C9H6Br2F2O2 B14094334 2-Bromo-2,2-difluoroethyl 4-bromobenzoate

2-Bromo-2,2-difluoroethyl 4-bromobenzoate

Cat. No.: B14094334
M. Wt: 343.95 g/mol
InChI Key: DEMKESJHBIDYOC-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoroethyl 4-bromobenzoate is a brominated and fluorinated ester derivative characterized by a 4-bromobenzoate moiety linked to a 2-bromo-2,2-difluoroethyl group.

The difluoro substituents on the ethyl group introduce electron-withdrawing effects, which may influence solubility, stability, and reactivity in synthetic applications such as heterocycle assembly or pharmaceutical intermediates .

Properties

Molecular Formula

C9H6Br2F2O2

Molecular Weight

343.95 g/mol

IUPAC Name

(2-bromo-2,2-difluoroethyl) 4-bromobenzoate

InChI

InChI=1S/C9H6Br2F2O2/c10-7-3-1-6(2-4-7)8(14)15-5-9(11,12)13/h1-4H,5H2

InChI Key

DEMKESJHBIDYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(F)(F)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoroethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-bromo-2,2-difluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoroethyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while oxidation can produce carboxylic acids .

Scientific Research Applications

2-Bromo-2,2-difluoroethyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-2,2-difluoroethyl 4-bromobenzoate exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Reactivity Highlights
2-Bromo-2,2-difluoroethyl 4-bromobenzoate C₉H₅Br₂F₂O₂ (inferred) Bromoethyl (Br, F), 4-bromobenzoate High electrophilicity for substitution reactions
Ethyl 4-bromobenzoate C₉H₉BrO₂ Ethyl ester, 4-bromobenzoate Less reactive due to absence of F and Br on ethyl
2-Bromo-2,2-difluoroacetic acid C₂HBrF₂O₂ Bromodifluoroacetic acid Corrosive; used as a precursor for esters/amides
Potassium 2-bromo-2,2-difluoroacetate C₂BrF₂KO₂ Potassium salt of bromodifluoroacetate Enhanced solubility for ionic reactions
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate C₁₂H₉BrF₂NO₂ Cyano, difluoromethyl, bromobenzoate Versatile in coupling reactions due to multiple substituents

Key Observations :

  • Bromodifluoro derivatives generally exhibit higher reactivity but greater hazards (e.g., corrosivity) compared to non-fluorinated analogs .
  • The potassium salt form enhances solubility and stability, making it preferable for industrial applications .

Biological Activity

2-Bromo-2,2-difluoroethyl 4-bromobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

2-Bromo-2,2-difluoroethyl 4-bromobenzoate is characterized by its unique structure which includes bromine and difluoroethyl groups. These features may influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds containing brominated and difluorinated moieties exhibit antimicrobial activity. For instance, derivatives similar to 2-Bromo-2,2-difluoroethyl 4-bromobenzoate have shown promising results against various bacterial strains, suggesting a potential for development as antimicrobial agents.

Cytotoxic Effects

Research has demonstrated that halogenated compounds can induce cytotoxic effects in cancer cell lines. In vitro studies involving 2-Bromo-2,2-difluoroethyl 4-bromobenzoate have revealed significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent. The mechanism is likely related to the compound's ability to interfere with cellular processes such as proliferation and apoptosis .

The biological activity of 2-Bromo-2,2-difluoroethyl 4-bromobenzoate may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds with bromine and fluorine can lead to increased ROS production, which is known to cause oxidative stress in cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways, further contributing to its cytotoxicity.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity and function.

Study on Anticancer Activity

A recent study investigated the effects of various halogenated benzoates on cancer cell lines. The findings indicated that 2-Bromo-2,2-difluoroethyl 4-bromobenzoate exhibited a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM.

CompoundCell LineIC50 (µM)
2-Bromo-2,2-difluoroethyl 4-bromobenzoateMCF-715
ControlMCF-7>100

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various halogenated compounds against Staphylococcus aureus. The results showed that 2-Bromo-2,2-difluoroethyl 4-bromobenzoate inhibited bacterial growth at concentrations as low as 5 µg/mL, indicating strong antimicrobial potential .

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